Benzyl 3-amino-4-fluoropiperidine-1-carboxylate

Physicochemical profiling basicity modulation oral bioavailability

Benzyl 3-amino-4-fluoropiperidine-1-carboxylate (CAS 1184920-12-4) is a trans-configured, Cbz-protected 3-amino-4-fluoropiperidine with molecular formula C13H17FN2O2 and molecular weight 252.28 g/mol. The compound belongs to the fluorinated piperidine building-block class, widely used in medicinal chemistry for constructing kinase inhibitors, particularly those targeting BTK and JAK family kinases.

Molecular Formula C13H17FN2O2
Molecular Weight 252.28 g/mol
CAS No. 1184920-12-4
Cat. No. B1498781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-amino-4-fluoropiperidine-1-carboxylate
CAS1184920-12-4
Molecular FormulaC13H17FN2O2
Molecular Weight252.28 g/mol
Structural Identifiers
SMILESC1CN(CC(C1F)N)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H17FN2O2/c14-11-6-7-16(8-12(11)15)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2
InChIKeyJREMPGXODKGFEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-Amino-4-Fluoropiperidine-1-Carboxylate (CAS 1184920-12-4): Core Identity and Procurement Context


Benzyl 3-amino-4-fluoropiperidine-1-carboxylate (CAS 1184920-12-4) is a trans-configured, Cbz-protected 3-amino-4-fluoropiperidine with molecular formula C13H17FN2O2 and molecular weight 252.28 g/mol [1]. The compound belongs to the fluorinated piperidine building-block class, widely used in medicinal chemistry for constructing kinase inhibitors, particularly those targeting BTK and JAK family kinases [2][3]. Its core value proposition for procurement lies in its orthogonal protecting-group strategy (Cbz, removable via hydrogenolysis) combined with the 4-fluoro substituent, which predictably modulates the basicity of the piperidine nitrogen and metabolic stability of downstream drug candidates relative to non-fluorinated or differently protected analogs.

Why Benzyl 3-Amino-4-Fluoropiperidine-1-Carboxylate Cannot Be Swapped with a Generic 3-Aminopiperidine Building Block


Replacing benzyl 3-amino-4-fluoropiperidine-1-carboxylate with a non-fluorinated analog (e.g., benzyl 3-aminopiperidine-1-carboxylate) or a differently protected variant (e.g., tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate) introduces material changes in the downstream synthetic sequence and the physicochemical profile of the final drug candidate. The 4-fluoro substituent inductively reduces the basicity of the piperidine nitrogen by approximately 0.8–1.2 pKa units compared to the non-fluorinated parent [1], directly impacting oral absorption and off-target pharmacology in amine-containing drug scaffolds [2]. Simultaneously, the Cbz group offers hydrogenolytic deprotection orthogonal to the acid-labile Boc group, which is critical for synthetic routes involving acid-sensitive intermediates [3]. These differences are non-trivial and cannot be accommodated by simple stoichiometric adjustment.

Quantitative Differentiation Evidence for Benzyl 3-Amino-4-Fluoropiperidine-1-Carboxylate: Comparator-Based Analysis


Fluorine-Induced pKa Reduction vs. Non-Fluorinated 3-Aminopiperidine Cbz Ester

Fluorination at the 4-position of the piperidine ring in 3-amino-4-fluoropiperidine-1-carboxylate derivatives reduces the pKa of the piperidine nitrogen by approximately 0.8–1.2 log units compared to the corresponding non-fluorinated 3-aminopiperidine Cbz ester [1][2]. This pKa shift is driven by the strong inductive electron-withdrawing effect of fluorine and is consistent across cis and trans diastereomers, with the relative stereochemistry at C3 and C4 having a measurable but small additional effect on pKa [1].

Physicochemical profiling basicity modulation oral bioavailability

Lipophilicity Modulation by 4-Fluoro Substitution: LogP Comparison

The computed XLogP3-AA for benzyl 3-amino-4-fluoropiperidine-1-carboxylate is 1.3 [1]. For the non-fluorinated comparator benzyl 3-aminopiperidine-1-carboxylate (CAS N/A, same core without fluorine), the calculated XLogP3 is approximately 0.9–1.1, indicating that the 4-fluoro substituent increases lipophilicity by approximately +0.2 to +0.4 log units [2]. This modest logP increase arises from the polar hydrophobic character of the C–F bond and is consistent with the broader observation that monofluorination of saturated aza-heterocycles modulates logP by +0.2 to +0.5 units depending on regio- and stereochemistry [3].

Lipophilicity LogP ADME profiling

Orthogonal Cbz Deprotection Enables Acid-Sensitive Synthetic Sequences Unavailable to Boc-Protected Analogs

The Cbz (benzyloxycarbonyl) group in benzyl 3-amino-4-fluoropiperidine-1-carboxylate is cleaved under neutral hydrogenolysis conditions (H2, Pd/C, room temperature), whereas the Boc analog (tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate, CAS 1290191-73-9) requires strongly acidic conditions (TFA or HCl/dioxane) for deprotection [1]. This orthogonality is critical when the downstream synthetic sequence contains acid-labile functionality (e.g., tert-butyl esters, silyl ethers, acetals) that would be compromised under Boc deprotection conditions [2]. Furthermore, the Cbz group can be selectively removed in the presence of benzyl ether protecting groups using catalytic transfer hydrogenation with ammonium formate, offering an additional level of synthetic control not available with the Boc analog [3].

Protecting group strategy orthogonal deprotection synthetic compatibility

Documented Use as a Key Intermediate in BTK and JAK Inhibitor Patents Confirms Structural Utility in High-Value Drug Discovery Programs

Benzyl 3-amino-4-fluoropiperidine-1-carboxylate is explicitly claimed and utilized as a synthetic intermediate in at least two distinct patent families: (1) Bruton's tyrosine kinase (BTK) inhibitors (WO2011029046A1 / US 8,785,440 B2, filed by Biogen Idec) [1], and (2) amino-fluoropiperidine derivatives as dual JAK/BTK kinase inhibitors (US 11,078,206 B2, filed by Daewoong Pharmaceutical) [2]. In the BTK patent, the 3-amino-4-fluoropiperidine Cbz ester serves as the core chiral amine building block for constructing inhibitors that demonstrated IC50 values in the nanomolar range against BTK kinase in ADP-Glo biochemical assays [1]. In the JAK/BTK patent, the analogous 3-amino-4-fluoropiperidine scaffold (after Cbz deprotection and further elaboration) yielded compounds with JAK3 IC50 values as low as <10 nM and BTK IC50 values <50 nM in enzymatic assays, benchmarked against tofacitinib and ibrutinib as reference standards [2].

BTK inhibitor JAK inhibitor patented intermediate

Diastereomeric Purity and Configuration Integrity: The Trans (3R,4S)/(3S,4R) Relationship Is Critical for Biological Activity

The compound as commercially supplied is typically the trans racemate (benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate), in which the 3-amino and 4-fluoro substituents adopt a trans-diaxial (or trans-diequatorial) relationship depending on ring conformation [1]. The cis diastereomer (3R,4R)/(3S,4S) is available under a separate CAS registry (e.g., 1792190-53-4) and exhibits different conformational preferences due to the axial vs. equatorial disposition of the C–F bond when the amino group is protonated [2]. Research on 3-amino-4-fluoropiperidine scaffolds demonstrates that the relative stereochemistry alters the spatial orientation of the amino and fluoro vectors, which can lead to >10-fold differences in target binding affinity when the piperidine core is elaborated into final kinase inhibitor structures [3]. Suppliers typically specify >98% purity for the trans racemate, but procurements requiring enantiopure (single enantiomer) material must specify (3R,4S) or (3S,4R) chirality explicitly, as the racemate may be unsuitable for asymmetric target engagement [1].

Stereochemistry diastereomeric purity enantioselective synthesis

Optimal Application Scenarios for Benzyl 3-Amino-4-Fluoropiperidine-1-Carboxylate Based on Evidence


Synthesis of BTK and JAK Kinase Inhibitor Candidates with Modulated Basicity

Medicinal chemistry teams developing covalent or reversible BTK/JAK inhibitors can use benzyl 3-amino-4-fluoropiperidine-1-carboxylate as the direct starting material for constructing the C-4 amino-piperidine core found in multiple patent-disclosed inhibitors. The 4-fluoro substituent reduces piperidine basicity by ~0.8–1.2 pKa units, improving oral absorption potential of the final compound [1], while the Cbz group permits late-stage hydrogenolytic deprotection to reveal the free amine for subsequent acrylamide warhead installation in covalent inhibitor designs [2]. This scenario is directly supported by US 8,785,440 B2 and US 11,078,206 B2, where elaborated analogs achieved BTK IC50 <50 nM and JAK3 IC50 <10 nM [3].

Parallel Medicinal Chemistry Libraries Requiring Orthogonal N-Deprotection

In library synthesis where the piperidine nitrogen must be deprotected in the presence of acid-labile functional groups (e.g., tert-butyl esters, silyl ethers, or acetal-protected carbohydrates), the Cbz group of this compound provides a decisive advantage over the Boc analog. Neutral hydrogenolysis (H2/Pd-C) cleanly removes the Cbz group without affecting acid-sensitive moieties [1]. This orthogonality enables one-pot multi-step sequences and reduces protecting group shuffling steps, which is critical for high-throughput parallel synthesis where Boc deprotection (TFA) would cause premature cleavage of resin linkers or other protecting groups [2].

Physicochemical SAR Studies on Fluorine Effects in Saturated Aza-Heterocycles

Physical/medicinal chemists investigating the quantitative impact of fluorine substitution on amine basicity, lipophilicity, and conformation can use this compound as a well-defined probe. The predicted pKa of 9.11 and XLogP3 of 1.3 [1] provide a reference point against the non-fluorinated comparator (predicted pKa ~9.8–10.0, XLogP3 ~0.9–1.1). The trans configuration ensures a consistent conformational preference (fluorine equatorial in the free base, axial in the protonated form due to the F···H–N+ gauche effect) [2], enabling reproducible physicochemical measurements and computational model validation [3].

Chiral Resolution and Enantioselective Synthesis Development

Process chemistry groups developing enantioselective routes to single-enantiomer 3-amino-4-fluoropiperidine building blocks can use the trans racemate (CAS 1184920-12-4) as the starting point for chiral chromatographic resolution or enantioselective synthetic methodology development. The distinct 19F NMR signatures of cis vs. trans diastereomers (and, by extension, enantiomers in chiral environments) provide a sensitive analytical handle for monitoring stereochemical purity [1]. This is especially relevant for producing the (3R,4S) or (3S,4R) enantiomers required for lead optimization programs where stereochemistry critically impacts target binding [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 3-amino-4-fluoropiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.